2-(benzo[d]isoxazol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide
Description
The compound 2-(benzo[d]isoxazol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide features a hybrid structure combining a benzo[d]isoxazole moiety and a 6-oxopyridazine ring linked via a propyl-acetamide bridge.
The benzo[d]isoxazole group is known for its electron-withdrawing properties and metabolic stability, while the 6-oxopyridazine ring may contribute to hydrogen bonding interactions due to its carbonyl and nitrogen-rich structure .
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[3-(6-oxopyridazin-1-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-15(11-13-12-5-1-2-6-14(12)23-19-13)17-8-4-10-20-16(22)7-3-9-18-20/h1-3,5-7,9H,4,8,10-11H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBMIVDEBYUUQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCCCN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzo[d]isoxazole ring One common approach is the cyclization of o-aminophenol derivatives with chloroformates or carbonates under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed on the nitro group, if present, to form amino derivatives.
Substitution: Nucleophilic substitution reactions can be carried out on the acetyl group or the propyl chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, or tin chloride (SnCl₂).
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxo derivatives of the isoxazole ring.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various functional groups on the acetyl or propyl chain.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Structural Analogues and Key Differences
Below is a comparative analysis of structurally related compounds, focusing on molecular features, synthesis pathways, and inferred biological relevance.
Table 1: Structural and Molecular Comparison
*Estimated based on structural analogs.
Key Observations :
Aromatic Heterocycles: The target compound’s benzo[d]isoxazole group distinguishes it from the o-tolyl analog , which lacks the electron-deficient isoxazole ring. This difference may influence binding to targets requiring π-π stacking or dipole interactions.
Linker Flexibility :
- The propyl chain in the target compound and the o-tolyl analog offers greater flexibility compared to the rigid triazolo-pyridazine system in , which may restrict conformational adaptability.
Functional Group Substitutions :
- Sulfonamide-based analogs replace the acetamide linker with a sulfonamide group, which is often associated with enhanced binding to zinc-containing enzymes (e.g., metalloproteases).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(benzo[d]isoxazol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step pathways involving (1) coupling of the benzo[d]isoxazole moiety with a pyridazinone intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) and (2) alkylation of the pyridazinone core with a propylamine linker. Optimization should focus on solvent selection (e.g., DMF for polar intermediates), temperature control (0–5°C during sensitive steps), and catalyst screening (e.g., Pd/C for hydrogenation steps). Reaction progress should be monitored via TLC and intermediate purification via flash chromatography .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound during synthesis?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the benzoisoxazole and pyridazinone rings (e.g., H NMR for proton assignments, C NMR for carbon backbone).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm) .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations be applied to predict the biological targets of this compound?
- Methodological Answer : Perform docking studies using software like AutoDock Vina to screen against targets such as cyclooxygenase (COX) or phosphodiesterase (PDE) isoforms. Prioritize targets based on structural homology with known pyridazinone derivatives (e.g., COX-2 binding pocket). Validate predictions with molecular dynamics (MD) simulations (50–100 ns runs) to assess binding stability and residue interactions .
Q. What experimental strategies are effective in elucidating the mechanism of action of this compound in anti-inflammatory contexts?
- Methodological Answer :
- In Vivo Models : Use carrageenan-induced paw edema in rodents (dose: 50–100 mg/kg) with indomethacin as a positive control .
- Enzyme Assays : Test inhibition of COX-1/COX-2 or lipoxygenase (LOX) using fluorometric or colorimetric kits. Compare IC values with structural analogs to identify key pharmacophores .
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Methodological Answer : Synthesize analogs with:
- Pyridazinone modifications : Introduce halogens (e.g., Br at C3) to enhance binding affinity.
- Linker variations : Test propyl vs. pentyl spacers for conformational flexibility.
- Bioisosteric replacements : Replace benzoisoxazole with benzothiazole to assess solubility impacts.
- Reference Data : Analogues with halogenated pyridazinones showed 2.3× increased COX-2 affinity in prior studies .
Q. How can researchers resolve contradictory data in biological activity assays (e.g., inconsistent IC values across studies)?
- Methodological Answer :
- Orthogonal Assays : Validate enzyme inhibition results using both fluorescence-based and radiometric assays.
- Batch Consistency : Ensure compound purity (>95% via HPLC) and solvent standardization (e.g., DMSO concentration <0.1%).
- Control Comparisons : Cross-reference with structurally validated analogs (e.g., N-Allyl-2-(benzo[d]isoxazol-3-yl)acetamide) to identify assay-specific artifacts .
Q. What strategies are recommended for assessing metabolic stability and degradation pathways?
- Methodological Answer :
- Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes.
- Metabolite Identification : Employ collision-induced dissociation (CID) in tandem MS to fragment and characterize oxidation products (e.g., hydroxylation at pyridazinone C4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
